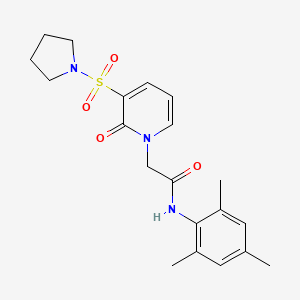

N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Description

N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a structurally complex molecule featuring an acetamide core linked to a pyridinone ring substituted with a pyrrolidin-1-ylsulfonyl group and an N-mesityl (2,4,6-trimethylphenyl) moiety. The mesityl group may enhance lipophilicity, influencing membrane permeability and pharmacokinetics.

Properties

IUPAC Name |

2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-14-11-15(2)19(16(3)12-14)21-18(24)13-22-8-6-7-17(20(22)25)28(26,27)23-9-4-5-10-23/h6-8,11-12H,4-5,9-10,13H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFSOVHPMJXYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the pyridinyl core: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the mesityl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

Attachment of the pyrrolidinylsulfonyl group: This could be achieved through nucleophilic substitution reactions.

Final acetamide formation: This might involve amidation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the mesityl group or the pyrrolidinylsulfonyl group.

Reduction: Reduction reactions might target the oxo group or the pyridinyl ring.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halides, sulfonates, or organometallic compounds.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

Catalysis: The compound might serve as a ligand in metal-catalyzed reactions.

Materials Science:

Biology

Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its complex structure.

Receptor Binding: Potential interactions with biological receptors, making it a candidate for drug development.

Medicine

Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Diagnostic Agents: Potential use in imaging or diagnostic applications.

Industry

Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Material Production:

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

Molecular Targets: Binding to specific enzymes, receptors, or other proteins.

Pathways: Modulation of biochemical pathways, potentially affecting cellular processes like signal transduction or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piracetam (2-(2-Oxopyrrolidin-1-yl)acetamide)

- Structural Similarity: Shares the acetamide-pyrrolidinone core but lacks the pyridinone, sulfonyl, and mesityl groups.

- Physicochemical Properties :

- Bioactivity: Piracetam is a nootropic agent with neuroprotective effects. The target compound’s additional substituents may confer distinct pharmacological profiles, such as enzyme inhibition via the sulfonamide group.

- Safety : Piracetam is classified as H302 (harmful if swallowed) and H317 (skin sensitization) . The target’s mesityl group could increase toxicity risks, though specific data are unavailable.

Coumarin-Acetamide Derivatives

- Structural Similarity: Compounds like N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide () share the acetamide linkage but incorporate coumarin (oxygenated benzopyrone) instead of pyridinone .

- Bioactivity: These derivatives exhibit antioxidant activity surpassing ascorbic acid. The target compound’s pyridinone-sulfonamide system may similarly interact with reactive oxygen species, but its mesityl group could modulate solubility and efficacy.

Sulfonamide-Containing Compounds

- Structural Similarity: Cyclopropanesulfonic acid amides () feature sulfonamide groups but lack the acetamide-pyridinone core. Their imidazo-pyrrolo-pyridine scaffolds target kinase pathways, suggesting the target compound’s sulfonamide group could enable similar enzyme interactions .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Feasibility: The target compound’s synthesis may parallel methods for piracetam and coumarin-acetamides, such as condensation reactions under controlled conditions (e.g., ethanol/piperidine at 0–5°C, as in ) .

- Bioactivity Prediction : The sulfonamide group may enhance binding to enzymatic targets (e.g., carbonic anhydrase), while the mesityl group could improve blood-brain barrier penetration compared to piracetam .

- Safety Considerations : The mesityl group’s bulkiness might reduce acute oral toxicity (contrasting with piracetam’s H302 classification) but increase skin sensitization risks (H317) .

Biological Activity

N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a complex organic compound characterized by its unique structural features, including a mesityl group, a pyrrolidinylsulfonyl moiety, and a pyridinyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure

The IUPAC name for this compound is 2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide. The molecular formula is , and its InChI representation is:

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including antibacterial and antifungal properties. The specific arrangement of functional groups in N-mesityl compounds may confer unique interactions with biological targets.

The biological activity of N-mesityl compounds can be attributed to their ability to interact with various enzymes and receptors. For instance, the pyridine ring can facilitate hydrogen bonding and π-stacking interactions with target proteins, potentially influencing their enzymatic activity.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related pyridine derivatives indicated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Enzyme Inhibition

In vitro studies have shown that derivatives of this class can act as inhibitors of α-glucosidase, an enzyme critical in carbohydrate metabolism. This inhibition could have implications for managing conditions such as diabetes by delaying carbohydrate absorption .

Data Table: Biological Activity Summary

Q & A

Q. What are the key steps and challenges in synthesizing N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide?

Methodological Answer: Synthesis involves multi-step organic reactions, including sulfonylation of pyridinone derivatives, coupling with mesityl-acetamide groups, and purification via column chromatography or recrystallization. Critical challenges include:

- Control of reaction conditions : Temperature (e.g., 0–5°C for nitrile coupling steps) and pH adjustments to prevent side reactions like hydrolysis of sulfonyl groups .

- Intermediate purification : Use of TLC (thin-layer chromatography) to monitor reaction progress and HPLC for final purity validation (>95%) .

- Yield optimization : Catalyst selection (e.g., piperidine for Knoevenagel condensations) and solvent polarity adjustments (e.g., DMSO for solubility) .

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Structural characterization employs:

- NMR spectroscopy : H and C NMR to confirm pyrrolidine sulfonyl, pyridinone, and mesityl-acetamide moieties. Key signals include δ 2.5–3.5 ppm (pyrrolidine protons) and δ 7.0–8.5 ppm (pyridinone aromatic protons) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 367.42 for C₁₈H₁₉N₃O₄S) .

- X-ray crystallography : For absolute configuration determination if crystalline forms are obtainable .

Q. What initial biological screening assays are recommended?

Methodological Answer: Prioritize assays based on structural analogs:

- Anticancer activity : MTT assays against STAT3-dependent cancer lines (e.g., MDA-MB-231 breast cancer) at 10–100 µM .

- Anti-inflammatory potential : COX-2 inhibition via ELISA or Western blot .

- Solubility and stability : pH-dependent solubility profiling (e.g., PBS at pH 7.4 vs. simulated gastric fluid) and thermal stability via TGA/DSC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer: Design analogs with systematic modifications:

- Pyrrolidine sulfonyl group : Replace with piperidine or morpholine rings to assess steric/electronic effects on STAT3 binding .

- Mesityl group : Substitute with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate aryl interactions .

- Pyridinone core : Introduce halogens (e.g., fluorine at C-5) to enhance metabolic stability .

Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate IC₅₀ values with binding energies to STAT3 SH2 domains .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Address discrepancies via:

- Assay standardization : Validate cell line authenticity (STR profiling) and control for serum-free vs. serum-containing media effects .

- Metabolic interference testing : Use CYP450 inhibitors (e.g., ketoconazole) to identify off-target metabolism in hepatic microsomal assays .

- Dose-response refinement : Perform log-concentration curves (1 nM–100 µM) to distinguish true activity from cytotoxicity .

Q. What strategies validate the compound’s mechanism of action in disease models?

Methodological Answer:

- Target engagement : Use biotinylated probes for pull-down assays followed by LC-MS/MS to identify binding partners .

- In vivo efficacy : Xenograft models (e.g., murine colon cancer) with daily oral dosing (50 mg/kg) and PD analysis (STAT3 phosphorylation via IHC) .

- Resistance profiling : Long-term exposure (21 days) to derive IC₅₀ shifts and identify compensatory pathways (e.g., ERK/MAPK upregulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.